molecular formula C8H7F4N B13584615 3-Fluoro-2-methyl-4-(trifluoromethyl)aniline

3-Fluoro-2-methyl-4-(trifluoromethyl)aniline

Cat. No.: B13584615
M. Wt: 193.14 g/mol
InChI Key: AJPCWPVUWZNTSX-UHFFFAOYSA-N
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Description

3-Fluoro-2-methyl-4-(trifluoromethyl)aniline is an organic compound belonging to the class of aromatic amines It features a benzene ring substituted with a fluoro group, a methyl group, and a trifluoromethyl group, along with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methyl-4-(trifluoromethyl)aniline typically involves the introduction of the fluoro and trifluoromethyl groups onto an aniline derivative. One common method involves the nitration of 2-methyl-4-(trifluoromethyl)aniline followed by reduction to yield the desired product. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and reducing agents such as iron powder or catalytic hydrogenation for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and separation techniques to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methyl-4-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Common reducing agents include iron powder, tin chloride, or catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3-Fluoro-2-methyl-4-(trifluoromethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Fluoro-2-methyl-4-(trifluoromethyl)aniline exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-methyl-4-(trifluoromethyl)aniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both fluoro and trifluoromethyl groups can enhance its stability and resistance to metabolic degradation, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

IUPAC Name

3-fluoro-2-methyl-4-(trifluoromethyl)aniline

InChI

InChI=1S/C8H7F4N/c1-4-6(13)3-2-5(7(4)9)8(10,11)12/h2-3H,13H2,1H3

InChI Key

AJPCWPVUWZNTSX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1F)C(F)(F)F)N

Origin of Product

United States

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